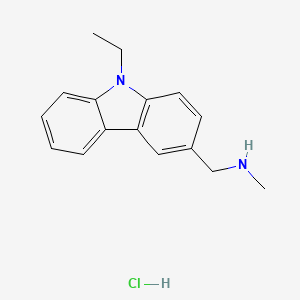

PhiKan 083 hydrochloride

Overview

Description

PhiKan 083 hydrochloride is a carbazole derivative . It binds to the surface cavity and stabilizes Y220C, a p53 mutant . The binding of this compound to Y220C slows down its thermal denaturation rate . It can be used for cancer research .

Molecular Structure Analysis

The molecular structure of this compound is C16H18N2.HCl . Its molecular weight is 274.79 .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in water up to 2 mg/mL and in DMSO up to 100 mg/mL . It should be stored at 2-8°C .Scientific Research Applications

Facile Access to Tetravalent Cerium Compounds

The use of phenyliodine(III) dichloride as a reagent for the one-electron oxidation of cerium(III) complexes showcases the application of specific chemical compounds in synthesizing new classes of compounds, which could be relevant to the study of PhiKan 083 hydrochloride if similar oxidative processes are of interest (Dröse et al., 2010).

Biostimulant Activity of Phosphite in Horticulture

This study discusses the use of phosphite as a biostimulator, highlighting the non-nutritional roles chemicals can play in biological research and applications, potentially relevant if this compound has similar biostimulatory effects (Gómez-Merino & Trejo-Téllez, 2015).

Iodocyclization of N-Arylpropynamides

The study demonstrates the dual role of PhI(OCOCF3)2 as both an oxidant and an iodination reagent, which could be relevant for understanding chemical reactions involving this compound if iodocyclization or similar reactions are involved (Zhou et al., 2017).

Anatomical and Ultrastructural Damage to Citrus Leaves from Phosphite Spray

This research examines the effects of phosphite on plant tissues, which may provide insights into the biological impact of chemical treatments similar to those that might be investigated with this compound (Zambrosi et al., 2017).

Mechanism of Action

Target of Action

PhiKan 083 hydrochloride is a carbazole derivative that primarily targets the Y220C mutation of the p53 protein . The p53 protein, often referred to as the “guardian of the genome,” plays a crucial role in preventing cancer formation by triggering apoptosis in cells with DNA damage .

Mode of Action

The Y220C mutation creates a surface cavity on the p53 protein, destabilizing it . This compound binds to this surface cavity, stabilizing the Y220C mutant of p53 . This stabilization slows down the thermal denaturation rate of the p53 protein .

Biochemical Pathways

The stabilization of the p53 protein by this compound affects the p53 pathway, which is involved in cell cycle regulation and apoptosis . By stabilizing the p53 protein, this compound enhances the protein’s ability to trigger apoptosis in cells with DNA damage, thereby preventing the formation of cancerous cells .

Result of Action

In vitro studies have shown that this compound reduces cell viability in engineered variants of Ln229 cells . When combined with NSC 123127, it enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with wild-type p53 and those with Y220C, G245S, and R282W mutations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Hygroscopic DMSO, for example, has a significant impact on the solubility of the product . .

Safety and Hazards

properties

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWVUPURFWFRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

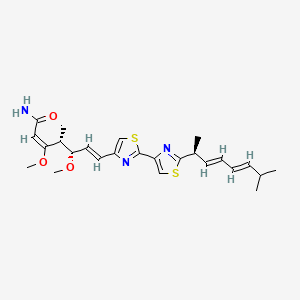

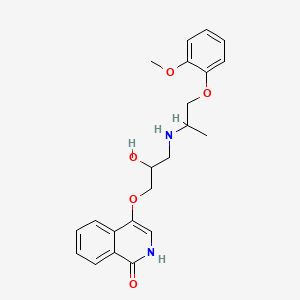

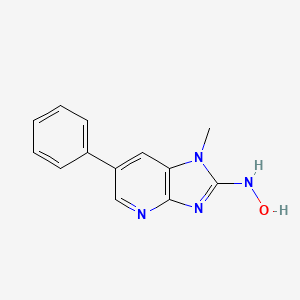

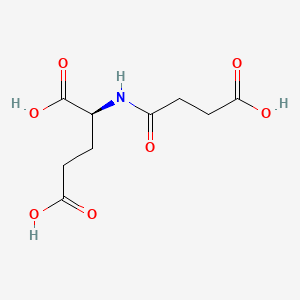

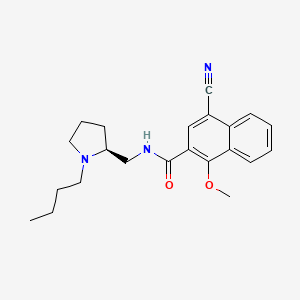

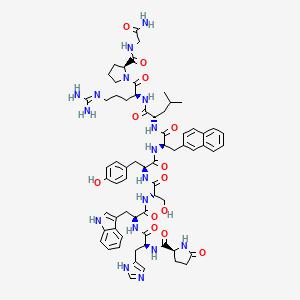

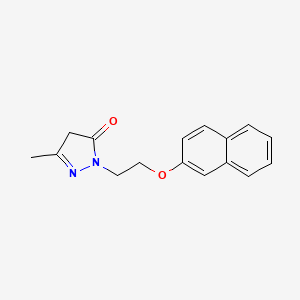

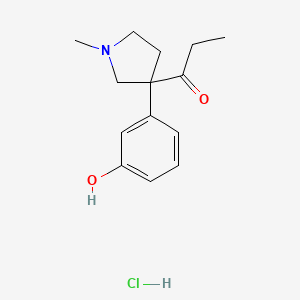

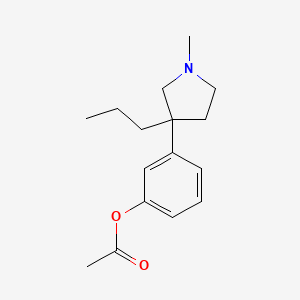

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.